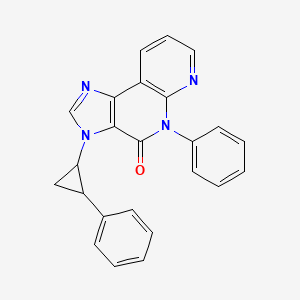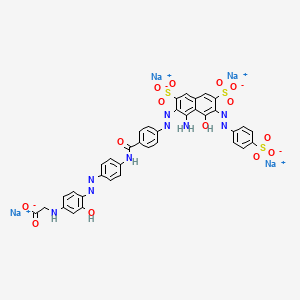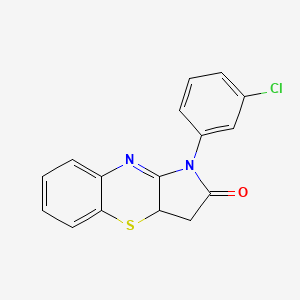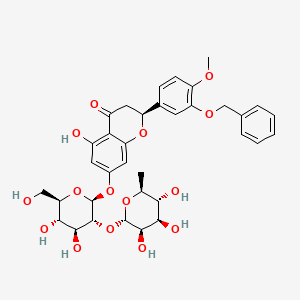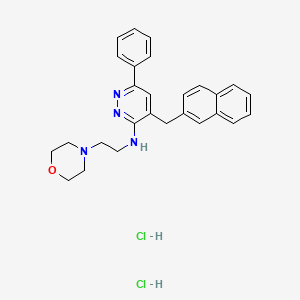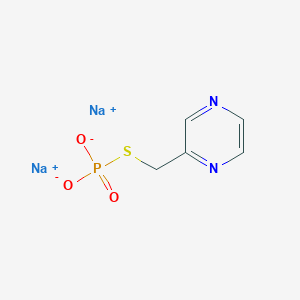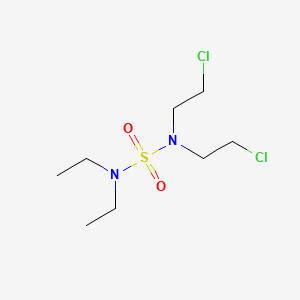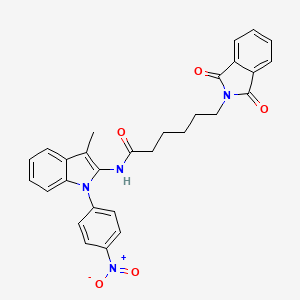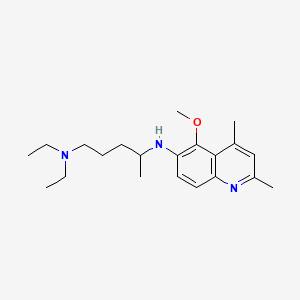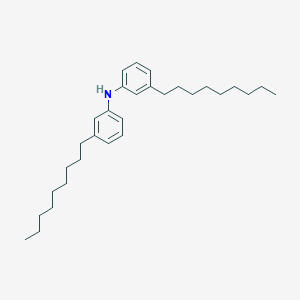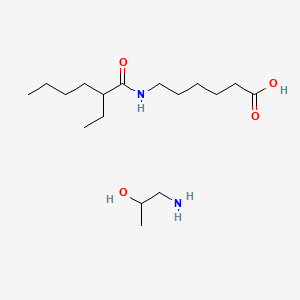
1-Aminopropan-2-ol;6-(2-ethylhexanoylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminopropan-2-ol;6-(2-ethylhexanoylamino)hexanoic acid is a compound that combines the properties of an amino alcohol and a fatty acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopropan-2-ol can be synthesized by the addition of aqueous ammonia to propylene oxide . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity. The synthesis of 6-(2-ethylhexanoylamino)hexanoic acid involves the reaction of hexanoic acid with 2-ethylhexanoyl chloride in the presence of a base, such as pyridine, to form the corresponding amide .
Industrial Production Methods
Industrial production of 1-aminopropan-2-ol often involves large-scale reactions using propylene oxide and ammonia under controlled temperature and pressure conditions . The production of 6-(2-ethylhexanoylamino)hexanoic acid may involve similar large-scale reactions with appropriate safety and environmental controls to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Aminopropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Scientific Research Applications
1-Aminopropan-2-ol;6-(2-ethylhexanoylamino)hexanoic acid has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-aminopropan-2-ol involves its interaction with specific enzymes and metabolic pathways . It is metabolized to aminoacetone by the enzyme aminopropanol dehydrogenase . The 6-(2-ethylhexanoylamino)hexanoic acid component may interact with fatty acid metabolism pathways, influencing lipid synthesis and degradation .
Comparison with Similar Compounds
1-Aminopropan-2-ol is similar to other amino alcohols like diisopropanolamine and triisopropanolamine . its unique combination with 6-(2-ethylhexanoylamino)hexanoic acid sets it apart, providing distinct properties and applications . Similar compounds include:
- Diisopropanolamine (DIPA)
- Triisopropanolamine (TIPA)
- Hexanoic acid derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Properties
CAS No. |
75113-49-4 |
|---|---|
Molecular Formula |
C17H36N2O4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-aminopropan-2-ol;6-(2-ethylhexanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H27NO3.C3H9NO/c1-3-5-9-12(4-2)14(18)15-11-8-6-7-10-13(16)17;1-3(5)2-4/h12H,3-11H2,1-2H3,(H,15,18)(H,16,17);3,5H,2,4H2,1H3 |
InChI Key |
CYZZRDBHDIUZHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCCCCCC(=O)O.CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


